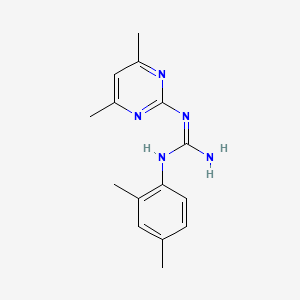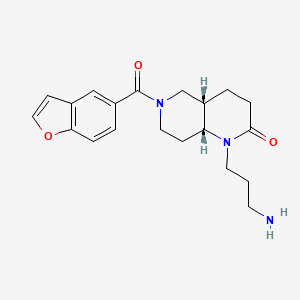
3-methoxy-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-(2-propyn-1-yloxy)benzamide, also known as MPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPB belongs to the class of compounds known as benzamides, which are known to have various pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for this compound is its anti-inflammatory activity. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
This compound has also been studied for its potential anti-cancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-(2-propyn-1-yloxy)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines and thus has anti-inflammatory activity.
This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-methoxy-4-(2-propyn-1-yloxy)benzamide is its high yield in synthesis. This compound is also relatively stable and can be stored for long periods without degradation. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For the study of 3-methoxy-4-(2-propyn-1-yloxy)benzamide include the development of more soluble and bioavailable derivatives and the study of this compound in combination with other drugs.
Synthesemethoden
The synthesis of 3-methoxy-4-(2-propyn-1-yloxy)benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ammonia to form this compound. The synthesis of this compound has been reported in several research articles, and the yield of the compound is reported to be high.
Eigenschaften
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKSOFAIUUIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-5-hydroxy-4-(3-hydroxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5355599.png)
![2,3,5-trimethyl-7-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5355606.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5355611.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5355616.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355617.png)
![7-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355628.png)
![4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid](/img/structure/B5355632.png)
![7-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355640.png)

![(2-{[2-(morpholin-4-ylmethyl)phenyl]thio}benzyl)amine dihydrochloride](/img/structure/B5355653.png)

![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5355703.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)
